Methyl 2,6-dimethoxy-4-methylbenzoate
Description
Structural Characterization of Methyl 2,6-Dimethoxy-4-Methylbenzoate
Molecular Geometry and Crystallographic Analysis
This compound (C$${11}$$H$${14}$$O$${4}$$) crystallizes in an orthorhombic system with the space group *Pna*2$$1$$. The molecular structure features a central benzene ring substituted with methoxy groups at the 2- and 6-positions, a methyl ester at the 1-position, and a methyl group at the 4-position. X-ray diffraction studies reveal a planar ester group oriented at a dihedral angle of 81.46° relative to the benzene ring, a geometry consistent with steric and electronic effects imposed by the 2,6-dimethoxy substituents.
Key crystallographic parameters include:
- Lattice constants: $$a = 12.0841(9)$$ Å, $$b = 16.6946(12)$$ Å, $$c = 9.3837(8)$$ Å.
- Unit cell volume: $$V = 1893.1(3)$$ Å$$^3$$.
- Hydrogen bonding: Intramolecular O–H···O interactions stabilize the conformation, with bond distances of 2.65–2.78 Å.
The 4-methyl group introduces steric bulk, slightly distorting the benzene ring’s planarity compared to unsubstituted analogs. This substitution also influences crystal packing, favoring van der Waals interactions between methyl groups and C–H···O bonds involving methoxy oxygen atoms.
Table 1: Selected bond lengths and angles
| Parameter | Value (Å or °) |
|---|---|
| C1–O2 (ester carbonyl) | 1.214 |
| C2–O3 (methoxy) | 1.362 |
| C6–O4 (methoxy) | 1.358 |
| Dihedral angle (ester/ring) | 81.46 |
Electronic Structure and Quantum Chemical Calculations
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the electronic properties of this compound:
- HOMO-LUMO gap : 3.72 eV, indicating moderate electronic stability. The HOMO is localized on the benzene ring and methoxy groups, while the LUMO resides on the ester carbonyl group.
- Dipole moment : 4.01 Debye, driven by the polar ester and methoxy groups.
- Natural Bond Orbital (NBO) analysis : Hyperconjugative interactions between the lone pairs of methoxy oxygen atoms and the antibonding orbitals of adjacent C–O bonds enhance resonance stabilization.
Nonlinear optical (NLO) properties, calculated using the CAM-B3LYP functional, show a first hyperpolarizability ($$ \beta $$) of $$ 84.4 \times 10^{-36} $$ esu, suggesting potential NLO applications.
Table 2: Quantum chemical parameters
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -5.72 |
| LUMO energy (eV) | -2.00 |
| Chemical hardness (η) | 1.86 |
| Electrophilicity (ω) | 4.01 eV |
Comparative Analysis with Ortho-/Para-Substituted Benzoate Derivatives
Structural and electronic comparisons with related derivatives highlight substitution-driven trends:
Methyl 2,6-dimethoxybenzoate (no 4-methyl group):
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate :
Methyl 3,5-dimethylbenzoate :
Table 3: Comparative physicochemical properties
| Compound | Melting Point (°C) | HOMO-LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| This compound | 127–128 | 3.72 | 4.01 |
| Methyl 2,6-dimethoxybenzoate | 87–90 | 4.10 | 3.12 |
| Methyl 3,5-dimethylbenzoate | 145 | 4.25 | 2.45 |
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2,6-dimethoxy-4-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-7-5-8(13-2)10(11(12)15-4)9(6-7)14-3/h5-6H,1-4H3 |
InChI Key |
WBINBYCPVTVQIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)OC)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
